molecular formula C9H20ClN3O B3014809 (R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride CAS No. 1349700-04-4

(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride

Cat. No.: B3014809
CAS No.: 1349700-04-4
M. Wt: 221.73
InChI Key: BDNYKFYNRZJUGA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a piperidine ring and a urea moiety, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride typically involves the reaction of ®-3-aminopiperidine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride
  • 1-(Piperidin-3-yl)-3-(propan-2-yl)urea
  • 1-(Piperidin-3-yl)-3-(methyl)urea

Uniqueness

®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride stands out due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the ®-configuration may confer unique properties that are not observed in its (S)-enantiomer or other similar compounds.

This detailed article provides a comprehensive overview of ®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYKFYNRZJUGA-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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